Einecs 251-319-9

Description

Properties

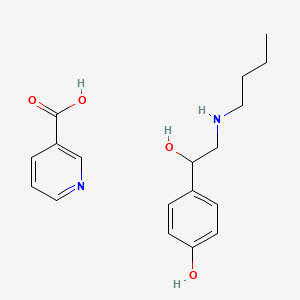

CAS No. |

32981-34-3 |

|---|---|

Molecular Formula |

C18H24N2O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9) |

InChI Key |

LAXWZPSLEWFPNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Propanil (EINECS 251-319-9): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide), identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 251-319-9, is a widely utilized acetanilide herbicide. It is applied post-emergence to control a broad spectrum of grass and broad-leaved weeds, particularly in rice cultivation. The selective herbicidal activity of propanil is attributed to its specific molecular mechanism of action, which primarily targets the photosynthetic machinery in susceptible plants. This guide provides an in-depth technical overview of the core mechanism of action of propanil, supported by quantitative data and experimental insights.

Core Mechanism of Action: Inhibition of Photosystem II

The principal mode of action of propanil is the inhibition of photosynthesis, a fundamental process for plant survival.[1][2] Specifically, propanil disrupts the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.[1][3][4]

Upon absorption by the leaves, propanil translocates to the chloroplasts where it binds to the D1 protein of the PSII complex.[4][5] This binding action physically obstructs the flow of electrons, thereby interrupting the light-dependent reactions of photosynthesis.[1][2][3] The inhibition of electron transport halts the production of essential energy-carrying molecules, adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), which are vital for carbon dioxide fixation and the synthesis of carbohydrates necessary for plant growth.[1]

The blockage of the electron flow in PSII also leads to the accumulation of high-energy electrons, which results in the formation of reactive oxygen species (ROS). These ROS cause significant photo-oxidative damage to the chloroplast membranes, leading to lipid peroxidation and protein degradation.[3] The visible symptoms of propanil's herbicidal action, such as chlorosis (yellowing) and necrosis (browning) of the leaves, are a direct consequence of this cellular damage, ultimately leading to the death of the susceptible weed.[1]

Signaling Pathway of Propanil's Herbicidal Action

Caption: Signaling pathway of propanil's herbicidal action in susceptible plants.

Basis of Selectivity: Metabolic Detoxification in Rice

The selective use of propanil in rice cultivation is possible due to the presence of a specific enzyme in rice plants that rapidly detoxifies the herbicide.[2] Rice possesses high levels of an enzyme called aryl acylamidase (AAA), which hydrolyzes propanil into two non-toxic metabolites: 3,4-dichloroaniline (DCA) and propionic acid.[3] Most weed species susceptible to propanil lack a sufficient concentration of this enzyme, leading to the accumulation of the active herbicide in their cells and subsequent death.[2]

Experimental Workflow for Assessing Propanil Detoxification

References

The Synthesis of Bamethan Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bamethan nicotinate, a vasodilating agent. The document details the probable synthetic route, encompassing the preparation of the Bamethan core structure followed by its esterification with nicotinic acid. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the chemical processes involved.

Overview of the Synthetic Pathway

The synthesis of Bamethan nicotinate is a two-stage process. The first stage involves the synthesis of Bamethan (1-(4-hydroxyphenyl)-2-(butylamino)ethanol) from a commercially available starting material, p-hydroxyacetophenone. The second stage is the esterification of the secondary alcohol group of Bamethan with nicotinic acid to yield the final product, Bamethan nicotinate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Bamethan nicotinate. Please note that the yields are representative and may vary based on specific reaction conditions and purification methods.

| Reaction Stage | Reactants | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| Stage 1: Bamethan Synthesis | |||||

| Step 1a: Bromination | p-Hydroxyacetophenone, Bromine | 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one | 217.04 | 85-95 | >95 |

| Step 1b: Amination | 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one, n-Butylamine | 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one | 221.28 | 70-80 | >97 |

| Step 1c: Reduction | 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one, Sodium Borohydride | Bamethan | 209.28 | 80-90 | >98 |

| Stage 2: Esterification | |||||

| Step 2: Esterification | Bamethan, Nicotinoyl chloride hydrochloride | Bamethan nicotinate | 314.38 | 75-85 | >99 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Bamethan nicotinate.

Stage 1: Synthesis of Bamethan

Step 1a: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one

-

Dissolve p-hydroxyacetophenone (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (500 mL) in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 mole) in the same solvent (100 mL) dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (1 L).

-

The solid product, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, will precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 1b: Synthesis of 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one

-

Dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 mole) in a suitable solvent such as ethanol or acetonitrile (500 mL).

-

Add n-butylamine (2.2 moles) to the solution. The excess n-butylamine acts as both a nucleophile and a base to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.

Step 1c: Synthesis of Bamethan (1-(4-Hydroxyphenyl)-2-(butylamino)ethanol)

-

Dissolve 1-(4-hydroxyphenyl)-2-(butylamino)ethan-1-one (1 mole) in methanol or ethanol (500 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.5 moles) in small portions with stirring.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours.

-

Monitor the reduction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield Bamethan, which can be further purified by recrystallization.

Stage 2: Synthesis of Bamethan Nicotinate

Step 2: Esterification of Bamethan with Nicotinoyl Chloride Hydrochloride

-

Suspend nicotinoyl chloride hydrochloride (1.1 moles) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (300 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (2.5 moles), to the suspension and stir for 15-20 minutes at 0 °C.

-

Prepare a solution of Bamethan (1 mole) in the same dry solvent (200 mL).

-

Slowly add the Bamethan solution to the nicotinoyl chloride mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude Bamethan nicotinate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental process.

Caption: Synthesis Pathway of Bamethan Nicotinate.

Caption: Experimental Workflow for Bamethan Nicotinate Synthesis.

Unraveling the Pharmacological Profile of Einecs 251-319-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide focuses predominantly on the pharmacological properties of nicotinic acid, a primary component of Einecs 251-319-9. This is due to the extensive availability of research on nicotinic acid and the limited specific pharmacological data for the compound this compound, which is a salt of nicotinic acid and alpha-[(butylamino)methyl]-4-hydroxybenzyl alcohol. The pharmacological activity of this compound is expected to be primarily driven by its nicotinic acid moiety.

Core Pharmacological Properties of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a well-established lipid-modifying agent.[1][2][3][4] At pharmacological doses, typically ranging from 500 to 3000 mg per day, it favorably alters the lipid profile by reducing levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][5][6][7]

Quantitative Pharmacodynamic Data

The following table summarizes the typical effects of nicotinic acid on lipid parameters as observed in clinical trials.

| Parameter | Direction of Change | Magnitude of Change | References |

| Total Cholesterol | Decrease | 10-25% | [7] |

| LDL-Cholesterol | Decrease | 5-25% | [5][7] |

| HDL-Cholesterol | Increase | 15-35% | [5][8] |

| Triglycerides | Decrease | 20-50% | [5][7] |

| Lipoprotein(a) | Decrease | Variable | [7] |

Pharmacokinetic Profile

Nicotinic acid is rapidly absorbed from the gastrointestinal tract.[1] Its metabolism is complex and dose-dependent, with two primary pathways: a high-affinity, low-capacity pathway leading to the formation of nicotinamide adenine dinucleotide (NAD), and a low-affinity, high-capacity pathway resulting in the formation of nicotinuric acid and other metabolites that are excreted in the urine.

| Parameter | Value | References |

| Bioavailability | Nearly complete | [1] |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes (Immediate Release) | [1] |

| Half-life (t1/2) | ~1 hour | [9] |

| Metabolism | Hepatic (dose-dependent pathways) | [10] |

| Excretion | Primarily renal | [1][9] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[4][11] This interaction initiates a cascade of intracellular events leading to the observed lipid-modifying effects.

Inhibition of Lipolysis in Adipose Tissue

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduced activation of hormone-sensitive lipase. This cascade results in a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[7]

Caption: Nicotinic acid signaling pathway in adipocytes.

Hepatic Effects on Lipoprotein Synthesis

The reduction in FFA flux to the liver decreases the substrate available for hepatic triglyceride synthesis. This, in turn, reduces the assembly and secretion of very-low-density lipoproteins (VLDL) by the liver. Since LDL is a metabolic product of VLDL, a reduction in VLDL production leads to a subsequent decrease in LDL levels.[7] Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, further reducing triglyceride synthesis.[6][7]

Caption: Hepatic effects of nicotinic acid on lipoprotein synthesis.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of nicotinic acid are extensive and varied. Below are generalized methodologies for key in vivo and in vitro experiments.

In Vivo Assessment of Lipid-Modifying Effects

Objective: To determine the effect of a test compound on plasma lipid profiles in an animal model.

Methodology:

-

Animal Model: Male Wistar rats or hyperlipidemic hamster models are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.

-

Grouping: Animals are randomly assigned to a control group (vehicle) and treatment groups (receiving different doses of the test compound).

-

Dosing: The test compound is administered orally (gavage) or intraperitoneally for a specified period (e.g., 14-28 days).

-

Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.

-

Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using commercially available enzymatic kits.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Caption: Workflow for in vivo lipid-lowering studies.

In Vitro Lipolysis Assay

Objective: To assess the direct inhibitory effect of a test compound on lipolysis in adipocytes.

Methodology:

-

Cell Culture: Differentiated 3T3-L1 adipocytes are a common in vitro model.

-

Treatment: Adipocytes are pre-incubated with the test compound at various concentrations.

-

Lipolysis Induction: Lipolysis is stimulated by adding a known agonist, such as isoproterenol.

-

Glycerol/FFA Measurement: The cell culture medium is collected, and the amount of glycerol or free fatty acids released from the adipocytes is quantified using a colorimetric or fluorometric assay.

-

Data Analysis: The inhibitory concentration (IC50) of the test compound is calculated to determine its potency in inhibiting lipolysis.

Adverse Effects and Clinical Considerations

The most common side effect of nicotinic acid is cutaneous flushing, characterized by warmth, redness, and itching of the skin.[11] This is mediated by the release of prostaglandins. Other potential adverse effects include gastrointestinal distress, and at high doses, hepatotoxicity and an increased risk of developing type 2 diabetes.[1] Recent large clinical trials have raised questions about the incremental cardiovascular benefit of adding niacin to statin therapy in well-controlled patients.[5][12][13]

Conclusion

This compound, as a compound containing nicotinic acid, is presumed to exert its pharmacological effects primarily through the well-documented mechanisms of nicotinic acid. These include the inhibition of lipolysis in adipose tissue via GPR109A activation and subsequent reduction in hepatic VLDL and LDL synthesis. While effective in modifying the lipid profile, the clinical application of nicotinic acid requires careful consideration of its side-effect profile and the evolving landscape of cardiovascular risk reduction therapies. Further research is warranted to elucidate any unique pharmacological properties of the this compound compound itself.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. visualmed.org [visualmed.org]

An In-depth Technical Guide to the Discovery, Development, and Therapeutic Potential of Bamethan and Nicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peripheral arterial disease (PAD) and other circulatory disorders represent a significant and growing therapeutic challenge. Vasodilators remain a cornerstone of treatment, and among these, Bamethan and nicotinic acid derivatives have been investigated for their therapeutic utility. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of Bamethan and nicotinate esters, exploring their potential as standalone and potentially synergistic therapeutic agents. While a specific compound named "Bamethan nicotinate" is not found in the current scientific literature, this paper will explore the properties of each component to provide a thorough understanding of their individual and potential combined pharmacological profiles.

Introduction: The Unmet Need in Peripheral Vasodilation

Peripheral circulatory disorders, including peripheral artery disease, are characterized by reduced blood flow to the limbs, often resulting in ischemia, pain, and in severe cases, ulceration and gangrene. The therapeutic goal in managing these conditions is to improve perfusion and alleviate symptoms. This has driven the investigation of various vasodilator compounds. This guide will focus on two such classes of agents: the β-adrenergic agonist Bamethan and the vasodilating nicotinic acid esters.

Bamethan: A β-Adrenergic Agonist for Peripheral Vasodilation

Discovery and Development

Chemical Properties and Synthesis

Bamethan, chemically known as 1-(p-hydroxyphenyl)-2-butylamino-1-ethanol, is a white crystalline solid.[1]

Table 1: Physicochemical Properties of Bamethan

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.29 g/mol |

| CAS Number | 3703-79-5 |

| IUPAC Name | 4-[2-(butylamino)-1-hydroxyethyl]phenol |

The synthesis of Bamethan typically involves the reaction of a suitable phenylethanolamine precursor with a butylating agent.

Preclinical and Clinical Pharmacology

Mechanism of Action: Bamethan functions as a β-adrenergic agonist.[5] Its primary mode of action is the stimulation of β-adrenergic receptors in the smooth muscle of peripheral blood vessels. This activation leads to a cascade of intracellular events culminating in smooth muscle relaxation and vasodilation, thereby increasing blood flow to the extremities. Some literature also suggests an effect on alpha-adrenergic receptors.

Pharmacokinetics: Detailed pharmacokinetic data for Bamethan is not extensively reported in recent literature. As a sympathomimetic amine, it is expected to be metabolized by the liver and excreted by the kidneys.

Clinical Efficacy: Bamethan has been used for the treatment of peripheral vascular diseases, such as arteriosclerosis and Raynaud's phenomenon. Clinical studies, though often older, have demonstrated its ability to improve peripheral blood flow and alleviate symptoms of intermittent claudication.

Nicotinic Acid Esters: Vasodilation Through a Different Pathway

Nicotinic acid (Niacin, Vitamin B3) and its esters, such as methyl nicotinate and benzyl nicotinate, are well-known for their vasodilatory properties, particularly when applied topically.[6][7]

Discovery and Development

The vasodilatory effects of nicotinic acid have been recognized for decades. Its esters were developed to enhance its topical delivery and localized effects.[6] Methyl nicotinate, for instance, is a common ingredient in topical formulations for muscle and joint pain due to its rubefacient (warming and reddening) and vasodilatory effects.[5]

Chemical Properties and Synthesis

Nicotinate esters are derived from nicotinic acid. The synthesis of methyl nicotinate, for example, typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid.[2][6] This reaction is a standard esterification process.[2][6]

Table 2: Physicochemical Properties of Methyl Nicotinate

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 93-60-7 |

| IUPAC Name | methyl pyridine-3-carboxylate |

Source:[5]

Preclinical and Clinical Pharmacology

Mechanism of Action: The vasodilation induced by nicotinic acid and its esters is primarily mediated by the release of prostaglandin D2 (PGD2).[5] PGD2 acts on receptors in the vascular smooth muscle, leading to relaxation and increased blood flow. This mechanism is distinct from the β-adrenergic agonism of Bamethan.

Pharmacokinetics: When applied topically, methyl nicotinate is absorbed through the skin and is thought to be hydrolyzed to nicotinic acid and methanol by cutaneous esterases.[5]

Clinical Efficacy: Topical preparations containing methyl nicotinate are widely used for the symptomatic relief of muscle and joint pain.[5] The induced vasodilation is believed to contribute to the analgesic effect by increasing blood flow and clearing metabolic waste products.

Experimental Protocols

Synthesis of Methyl Nicotinate

A common laboratory-scale synthesis of methyl nicotinate involves the following steps:

-

Nicotinic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The mixture is refluxed for several hours.[6]

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a base, such as sodium bicarbonate solution.

-

The methyl nicotinate is then extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.[2]

In Vitro Vasodilation Assay

To assess the vasodilatory effects of compounds like Bamethan or nicotinates, isolated blood vessel preparations can be used:

-

A segment of an artery (e.g., rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O₂, 5% CO₂), and maintained at 37°C.

-

The vessel is connected to an isometric force transducer to record changes in tension.

-

The vessel is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Bamethan) are added to the bath.

-

The relaxation of the vessel is measured as a percentage of the pre-contraction tone.

-

Dose-response curves can then be constructed to determine the potency (EC₅₀) and efficacy of the compound.

Signaling Pathways and Logical Relationships

Bamethan Signaling Pathway

The mechanism of action of Bamethan involves the stimulation of β-adrenergic receptors, leading to vasodilation.

Caption: Bamethan-induced vasodilation pathway.

Nicotinate Signaling Pathway

The vasodilatory effect of nicotinates is mediated by prostaglandin release.

Caption: Nicotinate-induced vasodilation pathway.

Experimental Workflow for Vasodilation Assay

The following diagram illustrates a typical workflow for an in vitro vasodilation experiment.

References

- 1. Bamethan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 7. 1mg.com [1mg.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 10-Deacetylbaccatin III (CAS 32981-86-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylbaccatin III (CAS 32981-86-5) is a naturally occurring diterpenoid compound isolated from various species of the yew tree (Taxus)[1][2][3]. It is a crucial intermediate in the semi-synthesis of the widely used anti-cancer drug, Paclitaxel (Taxol®)[3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Deacetylbaccatin III, along with detailed experimental protocols and relevant biological pathway diagrams to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that the CAS number provided in the initial query (32981-34-3) did not yield relevant results; this document focuses on the closely related and well-documented compound, 10-Deacetylbaccatin III (CAS 32981-86-5).

Physical and Chemical Properties

The physical and chemical properties of 10-Deacetylbaccatin III are summarized in the tables below. This data is essential for its handling, characterization, and application in research and manufacturing.

General and Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [2][5][6] |

| Molecular Formula | C29H36O10 | [2][6][7][8][9] |

| Molecular Weight | 544.59 g/mol | [1][6][7][8][9] |

| Melting Point | 221 - 223 °C | [5][6][8] |

| 231 - 236 °C | [7] | |

| 234 °C | [2][3] | |

| Boiling Point | 716.8 ± 60.0 °C at 760 mmHg (Predicted) | [6] |

| 717 °C (Predicted) | [7] | |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |

| 1.2007 (Rough Estimate) | [7] | |

| Refractive Index | 1.5376 (Estimate) | [7] |

| pKa | 11.50 ± 0.70 (Predicted) | [7] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][3][7] |

| Methanol | Soluble, clear, colorless | [1][6][7] |

| Ethanol | Soluble | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (Slightly) | [2][6] |

| Acetonitrile | Soluble | [2] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

-

Capillary tubes (sealed at one end)[11]

-

Thermometer[10]

-

Spatula[12]

-

Mortar and pestle (optional)[12]

-

Sample of 10-Deacetylbaccatin III

Procedure:

-

Ensure the sample of 10-Deacetylbaccatin III is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[11] This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the oil bath of the Thiele tube.[10]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[8]

-

It is recommended to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more accurate measurement.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials and Apparatus:

-

Mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[13]

-

Vials or flasks with stoppers[14]

-

Analytical balance

-

Filtration or centrifugation equipment to separate undissolved solid[15]

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement[14]

-

10-Deacetylbaccatin III

-

Selected solvent (e.g., water, methanol, buffered solutions)

Procedure:

-

Add an excess amount of solid 10-Deacetylbaccatin III to a known volume of the solvent in a vial or flask.[14] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Seal the container and place it in the mechanical shaker at a constant temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[13][15] The system has reached equilibrium when the concentration of the dissolved solute in sequential measurements does not significantly change.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.[15]

-

Analyze the concentration of 10-Deacetylbaccatin III in the clear filtrate or supernatant using a validated analytical method, such as HPLC.[14]

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify 10-Deacetylbaccatin III in a sample.

Materials and Apparatus:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 × 250 mm, 5 µm)[16]

-

Mobile phase solvents (e.g., methanol and water)[16]

-

Syringe filters for sample preparation

-

Volumetric flasks and pipettes

-

Reference standard of 10-Deacetylbaccatin III

Procedure (Isocratic Method Example):

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 70:30 v/v).[16] Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of 10-Deacetylbaccatin III reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing 10-Deacetylbaccatin III in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Quantification: Identify the peak corresponding to 10-Deacetylbaccatin III based on its retention time compared to the standard. Quantify the amount of 10-Deacetylbaccatin III in the sample by comparing its peak area to the calibration curve.

Biological Pathways and Mechanisms of Action

Paclitaxel Biosynthesis Pathway

10-Deacetylbaccatin III is a key intermediate in the complex biosynthetic pathway of paclitaxel in yew trees. The pathway involves numerous enzymatic steps to construct the intricate taxane core.

Caption: Simplified biosynthetic pathway of Paclitaxel highlighting the role of 10-Deacetylbaccatin III.

Enzymatic Conversion to Baccatin III

The conversion of 10-deacetylbaccatin III to baccatin III is a critical step catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[3][17][18]

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. 10-deacetylbaccatin III (10-DAB) - Aphios [aphios.com]

- 3. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 4. Exploring 10 DAB III in AntiCancer Drug Development HimPharm [himpharm.com]

- 5. Biosynthesis of paclitaxel unravelled [mpg.de]

- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Potential of Bamethan and Nicotinic Acid in a Combination Formulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the pharmacological rationale and potential therapeutic applications of a combination formulation of Bamethan and Nicotinic Acid. While specific data on a distinct "Bamethan nicotinate" salt is limited in publicly available literature, this document synthesizes the known mechanisms, pharmacokinetic profiles, and therapeutic uses of the individual components. The synergistic potential of combining Bamethan's alpha-adrenergic blockade with Nicotinic Acid's prostaglandin-mediated vasodilation and lipid-modulating effects will be discussed in the context of peripheral vascular diseases. This guide also presents theoretical signaling pathways and generalized experimental protocols relevant to the analysis of such a combination product.

Introduction

Peripheral artery disease (PAD) and other circulatory disorders are characterized by reduced blood flow to the extremities, leading to symptoms such as intermittent claudication and, in severe cases, critical limb ischemia.[1] Vasodilator therapy is a cornerstone of management for these conditions, aiming to improve blood perfusion and alleviate symptoms.[2] Bamethan, a peripheral vasodilator, and Nicotinic Acid (Niacin), a well-known lipid-lowering agent with vasodilatory properties, present a compelling case for a combination therapeutic approach. This whitepaper will delve into the individual roles of these two active pharmaceutical ingredients and the theoretical advantages of their co-administration.

Bamethan: A Peripherally Acting Vasodilator

Bamethan is a synthetic compound that primarily functions as a peripheral vasodilator.[3][4] It is often used in the form of Bamethan sulfate for the management of peripheral circulatory disorders.[3]

Mechanism of Action

The primary mechanism of action of Bamethan involves the blockade of alpha-adrenergic receptors in the smooth muscle of peripheral blood vessels.[3] This inhibition of adrenergic signaling leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent increase in blood flow to the extremities.[3]

dot

Caption: Bamethan's mechanism of action.

Pharmacokinetics

Pharmacokinetic studies on Bamethan have revealed key parameters regarding its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Reference |

| Bioavailability | ~75% (oral) | [5] |

| Time to Peak Plasma Concentration | 30 minutes (oral) | [5] |

| Biological Half-life | 2.5 hours | [5] |

| Metabolism | Subject to first-pass metabolism | [5] |

| Excretion | Primarily renal | [5] |

Nicotinic Acid: A Multifaceted Vasoactive and Lipid-Modulating Agent

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with a well-established role in human health.[6] At pharmacological doses, it exhibits significant effects on both the vascular system and lipid metabolism.[7][8]

Mechanism of Action for Vasodilation

The vasodilatory effect of nicotinic acid is primarily attributed to the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from dermal Langerhans cells and keratinocytes.[9] These prostaglandins then act on vascular smooth muscle cells to cause relaxation and subsequent vasodilation, leading to the characteristic flushing effect.[7]

dot

Caption: Nicotinic acid's vasodilatory pathway.

Role in Lipid Metabolism

Beyond its vasodilatory effects, nicotinic acid is a potent agent for managing dyslipidemia.[8] It favorably modulates a broad spectrum of lipid parameters, including reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[8] This lipid-modifying effect is beneficial in the long-term management of atherosclerotic diseases, which are often underlying causes of peripheral vascular disorders.

The Rationale for a Bamethan and Nicotinic Acid Formulation

The combination of Bamethan and Nicotinic Acid in a single formulation is predicated on the potential for synergistic or additive vasodilatory effects through distinct mechanisms.

-

Complementary Mechanisms: Bamethan's alpha-adrenergic blockade and Nicotinic Acid's prostaglandin-mediated pathway offer two different routes to achieving vasodilation. This dual approach could potentially lead to a more pronounced and sustained improvement in peripheral blood flow compared to either agent alone.

-

Addressing Underlying Pathology: In patients where peripheral vascular disease is a manifestation of systemic atherosclerosis, the inclusion of Nicotinic Acid provides the added benefit of addressing the underlying lipid abnormalities.

-

Improved Patient Compliance: A fixed-dose combination can simplify the treatment regimen, potentially leading to better patient adherence.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method with UV detection can be developed for the simultaneous quantification of Bamethan and Nicotinic Acid in a formulation.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., determined by UV scans of individual standards).

-

Standard Preparation: Prepare standard solutions of Bamethan sulfate and Nicotinic Acid of known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the formulation in a suitable solvent, filter, and dilute to fall within the concentration range of the calibration curve.

dot

Caption: General HPLC workflow for analysis.

Conclusion

The conceptual combination of Bamethan and Nicotinic Acid offers a promising, multi-faceted approach to the management of peripheral vascular diseases. By targeting vasodilation through two distinct pathways and concurrently addressing underlying dyslipidemia, this formulation has the potential to provide enhanced therapeutic benefits. Further research, including clinical trials on a specific fixed-dose combination of Bamethan and Nicotinic Acid, is warranted to definitively establish its efficacy and safety profile. The methodologies and theoretical frameworks presented in this guide provide a foundation for future investigations into this potentially valuable therapeutic strategy.

References

- 1. texaseva.com [texaseva.com]

- 2. experts.mcmaster.ca [experts.mcmaster.ca]

- 3. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Nicotinate | C6H4NO2- | CID 937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bamethan - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Bamethan as a Peripheral Vasodilator: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamethan is a peripheral vasodilator that has been investigated for its therapeutic potential in conditions associated with reduced blood flow, such as peripheral artery disease. This technical guide provides a comprehensive overview of the research surrounding Bamethan, with a focus on its mechanism of action, relevant experimental protocols, and available data. While specific quantitative data on Bamethan's binding affinities and clinical trial outcomes are limited in publicly available literature, this paper synthesizes the existing knowledge to provide a valuable resource for researchers in the field of vascular pharmacology.

Introduction

Peripheral arterial disease (PAD) is a circulatory condition characterized by narrowed arteries that reduce blood flow to the limbs. This can lead to symptoms such as intermittent claudication, pain, and in severe cases, critical limb ischemia. Vasodilator drugs, which widen blood vessels, are a key area of research for the management of PAD. Bamethan has been identified as a peripheral vasodilator, and understanding its pharmacological profile is crucial for evaluating its therapeutic potential.

Mechanism of Action

Bamethan primarily functions as a beta-adrenergic agonist.[1] Its mechanism of action involves the stimulation of beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels. This initiates a signaling cascade that results in vasodilation and increased blood flow.[1] There is also evidence to suggest a mild antagonistic effect on alpha-adrenergic receptors, which may contribute to its overall vasodilatory effect by preventing vasoconstriction.[1]

Signaling Pathway

The vasodilatory effect of Bamethan is mediated through the following signaling pathway:

-

Receptor Binding: Bamethan binds to beta-adrenergic receptors on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding activates the associated Gs-protein.

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

-

Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to the relaxation of the vascular smooth muscle.

-

Vasodilation: The relaxation of the smooth muscle results in the widening of the blood vessels, leading to increased peripheral blood flow.

Quantitative Data

| Parameter | Description | Expected Units | Data for Bamethan |

| Binding Affinity (Ki/Kd) | The concentration of Bamethan required to occupy 50% of the beta-adrenergic receptors. A lower value indicates higher affinity. | nM or µM | Not Available |

| EC50 for Vasodilation | The concentration of Bamethan that produces 50% of its maximum vasodilatory effect. A lower value indicates higher potency. | nM or µM | Not Available |

| Clinical Trial: Change in Ankle-Brachial Index (ABI) | A measure of the improvement in blood flow in the lower extremities in patients with peripheral artery disease. | Unitless ratio | Not Available |

| Clinical Trial: Change in Maximum Walking Distance | The increase in the distance a patient with intermittent claudication can walk without pain. | Meters | Not Available |

Experimental Protocols

Detailed experimental protocols specifically for Bamethan are not widely published. However, the following sections describe the general methodologies that would be employed to characterize a peripheral vasodilator like Bamethan.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki or Kd of Bamethan for beta-1 and beta-2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of beta-1 or beta-2 adrenergic receptors are prepared from cultured cells or animal tissues.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) that is known to bind to beta-adrenergic receptors, and varying concentrations of unlabeled Bamethan.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of Bamethan (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Vasodilation Assay

This assay is used to determine the potency (EC50) and efficacy of a compound in causing vasodilation in isolated blood vessels.

Objective: To determine the EC50 of Bamethan for inducing relaxation in isolated arterial rings.

Methodology:

-

Tissue Preparation: Rings of a peripheral artery (e.g., femoral or mesenteric artery) are dissected from an animal model and mounted in an organ bath filled with a physiological salt solution.

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

-

Drug Addition: Cumulative concentrations of Bamethan are added to the organ bath.

-

Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.

-

Data Analysis: The relaxation response to Bamethan is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC50 value is determined using non-linear regression.

Conclusion

Bamethan is a peripheral vasodilator that acts primarily as a beta-adrenergic agonist, leading to smooth muscle relaxation and increased blood flow. While the general mechanism of action is understood, there is a notable lack of publicly available quantitative data regarding its potency, binding affinity, and clinical efficacy. The experimental protocols described in this whitepaper provide a framework for the further investigation and characterization of Bamethan and other potential peripheral vasodilators. Future research should focus on generating robust quantitative data to fully elucidate the therapeutic potential of Bamethan in the treatment of peripheral artery disease.

References

Preclinical Data on Einecs 251-319-9 Remains Elusive Despite Extensive Searches

A comprehensive review of publicly available scientific literature and chemical databases has yielded no specific preclinical studies for the compound identified as Einecs 251-319-9, also known as "nicotinic acid, compound with alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol" (CAS RN: 32981-34-3).

Researchers and drug development professionals seeking an in-depth technical guide on this substance will find a notable absence of published in vivo or in vitro studies, detailed experimental protocols, or elucidated signaling pathways directly pertaining to this specific compound.

Initial database searches successfully identified the chemical name and CAS number associated with this compound. However, subsequent, more targeted searches for preclinical data, including mechanism of action, pharmacology, and toxicology, were unsuccessful in retrieving relevant information. The search results were often confounded by data related to its components as separate entities—namely nicotinic acid (Niacin) and other unrelated compounds with similar CAS number structures.

The available information on nicotinic acid, a well-characterized B vitamin, details its role in lipid metabolism, including the reduction of LDL-C and triglycerides and the increase of HDL-C, mediated in part by the activation of G protein-coupled receptors like HCA2 and HCA3[1]. However, this information pertains to nicotinic acid alone and cannot be extrapolated to the compound .

No quantitative data from preclinical evaluations, specific experimental methodologies, or established signaling pathways for "nicotinic acid, compound with alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol" could be located. Consequently, the creation of summary data tables and Graphviz diagrams as requested is not possible at this time.

For researchers, scientists, and drug development professionals investigating this compound, this lack of public data suggests that the compound may be in a very early stage of development, proprietary, or that research has been discontinued. Further investigation would require access to internal research and development documentation or direct contact with the originating entity of this compound. Without such information, a comprehensive technical guide on its preclinical profile cannot be constructed.

References

Methodological & Application

Application Notes and Protocols for Assessing the In Vitro Efficacy of Mefenamic Acid (Einecs 251-319-9)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mefenamic acid (Einecs 251-319-9) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Mefenamic acid by assessing its COX inhibitory activity, its effect on prostaglandin production, and its cytotoxic profile.

Data Presentation

Table 1: In Vitro COX Inhibition by Mefenamic Acid

| Target Enzyme | IC50 Value | Assay Conditions | Reference |

| Human COX-1 | 40 nM | Competitive inhibition of purified human recombinant enzyme. | [4] |

| Human COX-2 | 3 µM | Competitive inhibition of purified human recombinant enzyme. | [4] |

| Murine COX-2 | 10 ± 5 µM (KI) | Inhibition of 2-arachidonoylglycerol oxygenation. | [5] |

IC50: Half-maximal inhibitory concentration. KI: Inhibition constant.

Table 2: In Vitro Cytotoxicity of Mefenamic Acid

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| KB (human oral cancer) | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | [6] |

| Saos-2 (human osteosarcoma) | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | [6] |

| 1321N1 (human astrocytoma) | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | [6] |

| U-87MG (human glioblastoma) | MTT | Resistance | Viability 97.21±1.2% at 100 µM | [6] |

| HCT 116 (human colon cancer) | MTT | Cytotoxicity | Marked decrease in cell viability | [7] |

| CaCo-2 (human colon cancer) | MTT | Cytotoxicity | Marked decrease in cell viability | [7] |

Mandatory Visualizations

Caption: Mechanism of Mefenamic Acid Action.

Caption: In Vitro Efficacy Testing Workflow.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from a commercially available colorimetric COX inhibitor screening assay kit and measures the peroxidase activity of COX.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid solution

-

Mefenamic acid (test inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare a dilution series of Mefenamic acid in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, set up the following wells in triplicate:

-

Background Wells: 160 µL Assay Buffer and 10 µL Heme.

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the Mefenamic acid dilution.

-

-

Incubate the plate for 5 minutes at 25°C.[8]

-

Add 20 µL of the colorimetric substrate solution to all wells.[8]

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.[8]

-

Incubate the plate for 2 minutes at 25°C.[8]

-

Read the absorbance at 590 nm using a microplate reader.[8]

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each Mefenamic acid concentration using the following formula: % Inhibition = [ (Initial Activity - Inhibitor) / Initial Activity ] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Mefenamic acid concentration.

-

Prostaglandin E2 (PGE2) Competitive ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 produced by cells treated with Mefenamic acid.

Materials:

-

Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Mefenamic acid

-

PGE2 ELISA kit (containing PGE2 standard, PGE2 conjugate, primary antibody, coated microplate, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Mefenamic acid for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production and incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Prepare a standard curve using the provided PGE2 standard. b. Add standards and collected cell culture supernatants to the wells of the antibody-coated microplate. c. Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to each well. d. Add the primary anti-PGE2 antibody to each well. e. Incubate the plate for the recommended time (e.g., 2 hours at room temperature). f. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. g. Add the substrate solution and incubate until color develops. h. Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.[9]

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of PGE2 inhibition for each Mefenamic acid concentration relative to the stimulated, untreated control.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Mefenamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Mefenamic acid and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT solution only) from all other wells.

-

Calculate the percentage of cell viability for each Mefenamic acid concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the Mefenamic acid concentration.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Mefenamic acid

-

LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

-

Lysis buffer (e.g., Triton X-100) for maximum LDH release control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Mefenamic acid and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Incubate the plate for the desired exposure time.

-

After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the background control (medium only) from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective in vitro cytotoxic effects of piroxicam and mefenamic acid on several cancer cells lines. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 8. academicjournals.org [academicjournals.org]

- 9. fishersci.com [fishersci.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantification of Clorsulon by High-Performance Liquid Chromatography (HPLC)

Note on EINECS Number: The provided EINECS number 251-319-9 did not correspond to Clorsulon in the performed searches. The correct EC number for Clorsulon is 262-100-2. These application notes are based on HPLC methods for the quantification of Clorsulon.

This document provides detailed application notes and protocols for the quantitative analysis of Clorsulon in pharmaceutical formulations and biological matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are intended for researchers, scientists, and drug development professionals.

Introduction

Clorsulon is a sulfonamide derivative used as a flukicide, an anthelmintic agent effective against the liver fluke Fasciola hepatica in cattle and sheep. Accurate and precise quantification of Clorsulon is crucial for formulation development, quality control, and pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.

Experimental Protocols

This section details the methodologies for the quantification of Clorsulon, often in combination with Ivermectin, as found in several validated HPLC methods.

Method 1: Isocratic RP-HPLC for Combined Dosage Form

This method is suitable for the simultaneous estimation of Ivermectin and Clorsulon in a combined pharmaceutical dosage form.

2.1.1. Chromatographic Conditions

| Parameter | Specification |

| Column | Thermo BDS C-18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol : Purified Water (60:30:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm[1][2] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient |

2.1.2. Preparation of Solutions

-

Solvent/Diluent: Methanol is used for the preparation of all standard and sample solutions[1][2].

-

Standard Stock Solution: Accurately weigh and transfer 200 mg of Clorsulon reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 2000 µg/mL.[1]

-

Working Standard Solution: From the stock solution, prepare a working standard solution of 200 µg/mL of Clorsulon by diluting with methanol[1].

-

Sample Preparation: For a formulation containing 100 mg of Clorsulon, transfer an equivalent amount of the sample into a 100 mL volumetric flask. Add methanol, sonicate for 5 minutes to dissolve, and dilute to volume. Further dilute to achieve a final concentration within the linear range of the method.[1]

Method 2: Gradient RP-HPLC for Stability-Indicating Assay

This method is designed for the simultaneous determination of Clorsulon and Ivermectin in the presence of their degradation products.

2.2.1. Chromatographic Conditions

| Parameter | Specification |

| Column | ZORBAX SB phenyl (250 mm x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Gradient elution using 10 mM sodium dihydrogen phosphate and acetonitrile[3][4] |

| Flow Rate | Not specified in the provided abstract |

| Detection Wavelength | 254 nm[3][4] |

| Injection Volume | Not specified in the provided abstract |

| Column Temperature | Not specified in the provided abstract |

2.2.2. Linearity

The method was found to be linear over a concentration range of 4-140 µg/mL for Clorsulon[3][4].

Method 3: Isocratic RP-HPLC for Goat Plasma

This method is suitable for the determination of Clorsulon in a biological matrix (goat plasma).

2.3.1. Chromatographic Conditions

| Parameter | Specification |

| Column | Luna C8 (250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile : Ethanol : Water (52:28:20, v/v/v)[5] |

| Flow Rate | 1.2 mL/min[5] |

| Detection Wavelength | 254 nm[5] |

| Injection Volume | Not specified in the provided abstract |

| Column Temperature | 25 °C[5] |

2.3.2. Sample Preparation

This method utilizes a liquid-liquid extraction for sample clean-up from plasma[5].

Data Presentation

The quantitative data from the validated methods are summarized below for easy comparison.

Table 1: Summary of HPLC Method Parameters for Clorsulon Quantification

| Parameter | Method 1 (Pharmaceutical Dosage) | Method 2 (Stability-Indicating) | Method 3 (Goat Plasma) |

| HPLC Type | Isocratic RP-HPLC | Gradient RP-HPLC | Isocratic RP-HPLC |

| Stationary Phase | C18 | Phenyl | C8 |

| Mobile Phase | ACN:MeOH:H₂O (60:30:10) | 10 mM NaH₂PO₄ and ACN | ACN:EtOH:H₂O (52:28:20) |

| Detection (UV) | 245 nm | 254 nm | 254 nm |

| Linear Range | 100-400 µg/mL[1][2] | 4-140 µg/mL[3][4] | 1.25-500 µg/mL[5] |

| Correlation Coefficient (r²) | 0.9998[1][2] | Not specified | 0.999[5] |

Method Validation

The described HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose[1][2]. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC quantification of Clorsulon.

Caption: Experimental workflow for the HPLC quantification of Clorsulon.

References

No Direct Cell Culture Studies Found for 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid

Initial investigations reveal a lack of published cell culture studies for the specific compound 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid. Consequently, the detailed Application Notes and Protocols requested cannot be generated at this time. This is due to the absence of experimental data necessary for creating comprehensive summaries of quantitative data, detailed methodologies, and specific signaling pathway diagrams.

While there is no information on the compound as a whole, a review of its constituent parts, 4-[2-(butylamino)-1-hydroxyethyl]phenol and pyridine-3-carboxylic acid (commonly known as niacin), can offer some insight into its potential, albeit speculative, biological activities.

Potential Biological Activity Based on Component Analysis

The Phenol Moiety: A Potential Beta-Adrenergic Agonist

The structural component, 4-[2-(butylamino)-1-hydroxyethyl]phenol, is closely related to a class of compounds known as beta-adrenergic receptor agonists. These compounds are known to interact with beta-adrenergic receptors, which are found on the surface of various cell types and are involved in a wide range of physiological responses.

For instance, studies on similar beta-adrenergic agonists, such as isoproterenol, have demonstrated anabolic effects on cultured adult rat cardiac myocytes. Specifically, these agonists have been shown to increase the synthesis of noncontractile proteins.[1] This suggests that the phenol component of the requested compound could potentially modulate cellular metabolism and protein synthesis through beta-adrenergic signaling pathways.

The Carboxylic Acid Moiety: The Diverse Roles of Niacin (Pyridine-3-Carboxylic Acid)

Pyridine-3-carboxylic acid, or niacin (Vitamin B3), is a well-studied compound with a multitude of effects observed in in vitro settings. Its primary role is as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes involved in signaling and DNA repair.

Key in vitro effects of niacin and its derivatives include:

-

Modulation of Gene Expression: In cultured adipocytes, nicotinic acid has been shown to inhibit the expression of pro-inflammatory chemokines and increase the expression of the anti-atherosclerotic adipokine, adiponectin.[2]

-

Anti-apoptotic Effects: Studies on Jurkat cells, a human T-cell lymphoma line, have indicated that nicotinic acid and nicotinamide can protect cells from induced apoptosis.[3] This protective effect is linked to its role in maintaining cellular health and aiding in DNA repair.[3]

-

Genomic Stability: As a precursor to NAD+, niacin plays a role in maintaining genomic stability. NAD+ is a substrate for enzymes like poly(ADP-ribose)polymerases (PARPs) that are critical for DNA repair.[4]

-

Stem Cell Biology: In human pluripotent stem cells, nicotinamide has been found to promote cell survival and differentiation, in part by acting as a ROCK inhibitor.[5]

Conclusion and Future Directions

While the individual components of 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid suggest potential interactions with beta-adrenergic and NAD+-dependent pathways, it is crucial to emphasize that the biological activity of the combined molecule cannot be predicted. The linkage of these two moieties could result in novel properties, altered potency, or an entirely different mechanism of action.

For researchers, scientists, and drug development professionals interested in this compound, the next logical step would be to conduct foundational in vitro studies. These would include cytotoxicity assays, receptor binding assays for beta-adrenergic receptors, and assessments of its effects on intracellular NAD+ levels and downstream pathways. Without such primary research, any discussion of its application remains speculative.

References

- 1. Beta-adrenergic agonists stimulate the synthesis of noncontractile but not contractile proteins in cultured myocytes isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enduranceresearch.com [enduranceresearch.com]

- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Blood Flow Changes Following Administration of Einecs 251-319-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 251-319-9 is a chemical entity comprised of nicotinic acid and α-((butylamino)methyl)-p-hydroxybenzyl alcohol. The known pharmacological activities of its constituent components suggest a potential to significantly modulate cardiovascular function, specifically through changes in blood flow. Nicotinic acid is a well-documented vasodilator, primarily acting through prostaglandin-mediated pathways, while the benzyl alcohol component shares structural similarities with β-adrenergic agonists, which are also known to influence vascular tone.[1][2][3]

These application notes provide a comprehensive overview of established techniques for quantifying the hemodynamic effects of this compound in both preclinical and clinical research settings. Detailed protocols for key experimental methodologies are provided to guide researchers in designing and executing robust studies to elucidate the compound's vascular effects.

Hypothesized Signaling Pathways

The dual nature of this compound suggests two primary signaling pathways through which it may induce changes in blood flow.

Nicotinic Acid Component Pathway

The nicotinic acid moiety is hypothesized to induce vasodilation through the activation of the G-protein coupled receptor GPR109A on epidermal Langerhans cells and keratinocytes.[1][4] This activation leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and subsequent vasodilation, often observed as cutaneous flushing.[1][4] An alternative pathway involving the activation of the capsaicin receptor TRPV1 has also been proposed.[5]

α-((butylamino)methyl)-p-hydroxybenzyl alcohol Component Pathway

The structural similarity of the second component to β-adrenergic agonists suggests a likely interaction with adrenergic receptors. Specifically, activation of β2-adrenergic receptors on vascular smooth muscle would lead to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and vasodilation.[6] This effect is particularly prominent in the vasculature of skeletal muscle.

Preclinical Assessment of Blood Flow Changes

Preclinical studies are essential to characterize the hemodynamic effects of this compound in a controlled in vivo setting. A variety of animal models can be employed to assess changes in blood flow to specific organs and tissues.[7]

Experimental Workflow for Preclinical Studies

Key Preclinical Techniques and Protocols

Laser Doppler flowmetry is a non-invasive technique ideal for measuring real-time changes in microvascular blood flow, particularly in the skin, which is relevant for assessing the flushing response associated with nicotinic acid.[8]

Protocol:

-

Anesthetize the animal (e.g., rat or mouse) and maintain body temperature.

-

Gently shave an area of skin (e.g., dorsal surface) for probe placement.

-

Position the laser Doppler probe perpendicular to the skin surface and secure it.

-

Record baseline blood flow for a stable period (e.g., 15-30 minutes).

-

Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Continuously record blood flow for a defined post-administration period (e.g., 60-120 minutes).

-

Express data as a percentage change from baseline.

The colored microsphere technique is the gold standard for quantifying regional blood flow to various organs in animal models.[9][10][11] It allows for a detailed assessment of the distribution of cardiac output.

Protocol:

-